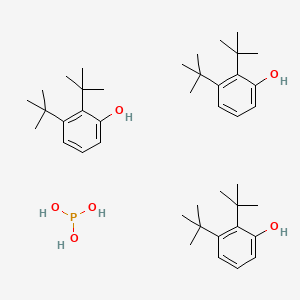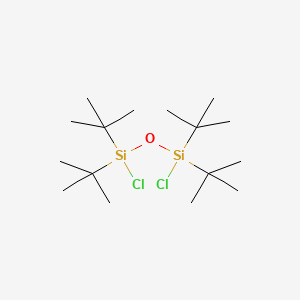
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms bonded to chlorine atoms and tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane can be synthesized through several methods. One common approach involves the reaction of tert-butylchlorosilane with a silicon-based reagent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and facilitate specific chemical transformations. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dichlorodisiloxane
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable reagent in synthetic chemistry, where controlled reactivity is essential.
Properties
CAS No. |
117559-35-0 |
|---|---|
Molecular Formula |
C16H36Cl2OSi2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ditert-butyl-chloro-[ditert-butyl(chloro)silyl]oxysilane |
InChI |
InChI=1S/C16H36Cl2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
NMRZBOKABIGVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
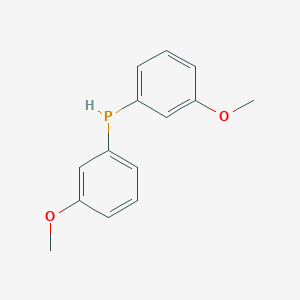
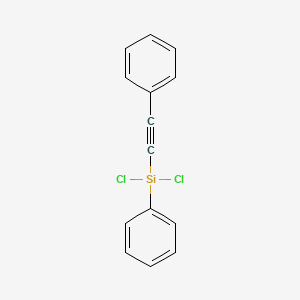
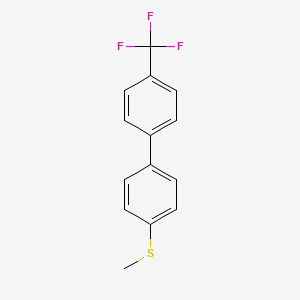

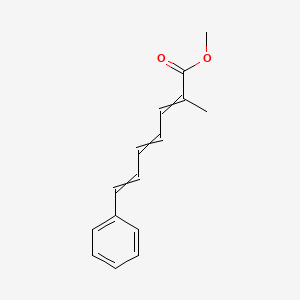
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
